N-(2,6-dimethylphenyl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]sulfanyl}acetamide
Overview
Description
N-(2,6-dimethylphenyl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of acetamides This compound is characterized by its unique structure, which includes a purine ring system, a sulfanyl group, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Purine Ring: Starting from simple precursors like urea and various aldehydes, the purine ring can be synthesized through a series of condensation reactions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions, often using thiols or disulfides.
Attachment of the Dimethylphenyl Group: This step might involve Friedel-Crafts alkylation or acylation reactions to attach the dimethylphenyl group to the purine ring.
Final Acetamide Formation: The final step usually involves the formation of the acetamide group through amidation reactions, using reagents like acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles are often employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the purine ring, potentially converting it to a hydroxyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols)
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Alcohols
Substitution Products: Halogenated or alkylated derivatives
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its unique structure.
Biological Probes: Used in studies to understand biological pathways and mechanisms.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.
Pharmacology: Studied for its interactions with biological targets and its pharmacokinetic properties.
Industry
Chemical Manufacturing: Used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The sulfanyl group and the purine ring system are critical for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **N-(2,6-dimethylphenyl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]thio}acetamide
- **N-(2,6-dimethylphenyl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]amino}acetamide
Uniqueness
N-(2,6-dimethylphenyl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]sulfanyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[[9-(4-methylphenyl)-6-oxo-1H-purin-8-yl]sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2S/c1-13-7-9-16(10-8-13)27-20-19(21(29)24-12-23-20)26-22(27)30-11-17(28)25-18-14(2)5-4-6-15(18)3/h4-10,12H,11H2,1-3H3,(H,25,28)(H,23,24,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUOOWOWPNASCTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=O)NC=N3)N=C2SCC(=O)NC4=C(C=CC=C4C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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